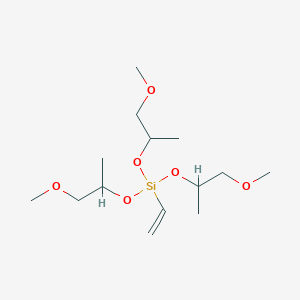
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is a complex organosilicon compound. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex organosilicon compounds typically involves multiple steps, including the formation of silicon-oxygen bonds and the introduction of functional groups. Common reagents might include silanes, alcohols, and catalysts such as platinum or palladium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Organosilicon compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while substitution could produce various organosilicon derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, organosilicon compounds are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique properties, such as thermal stability and resistance to oxidation.
Biology
In biology, these compounds may be used in the development of new biomaterials or as part of drug delivery systems due to their biocompatibility.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, organosilicon compounds are used in the production of silicones, which are employed in a wide range of applications, from sealants and adhesives to medical devices and electronics.
Mécanisme D'action
The mechanism of action of organosilicon compounds depends on their specific structure and functional groups. They may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, from enzymes and receptors to DNA and cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Siloxanes: Compounds containing silicon-oxygen bonds, used in various industrial applications.
Silanes: Simple silicon-hydrogen compounds, often used as precursors in chemical synthesis.
Organosilanes: Silicon-containing organic compounds with diverse applications in materials science and chemistry.
Uniqueness
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is unique due to its specific structure, which may impart distinct chemical and physical properties. Its multiple oxygen and silicon atoms, along with various functional groups, make it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
96195-81-2 |
|---|---|
Formule moléculaire |
C14H30O6Si |
Poids moléculaire |
322.47 g/mol |
Nom IUPAC |
ethenyl-tris(1-methoxypropan-2-yloxy)silane |
InChI |
InChI=1S/C14H30O6Si/c1-8-21(18-12(2)9-15-5,19-13(3)10-16-6)20-14(4)11-17-7/h8,12-14H,1,9-11H2,2-7H3 |
Clé InChI |
VYRWPZSNSTTXSS-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)O[Si](C=C)(OC(C)COC)OC(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


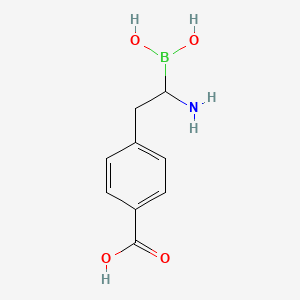
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)


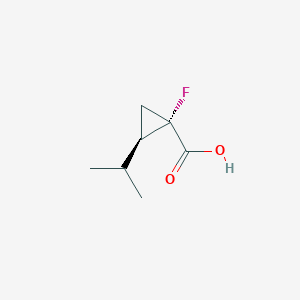
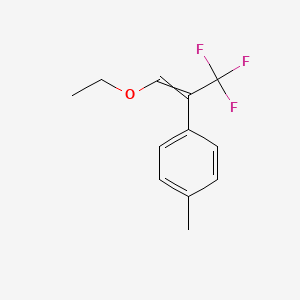
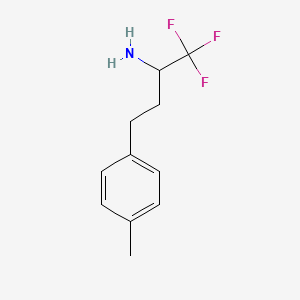
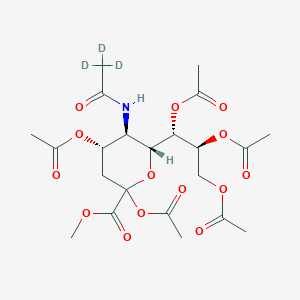
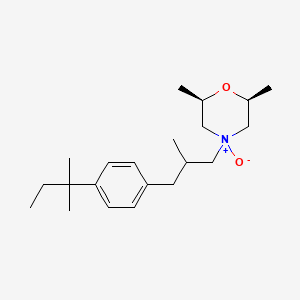
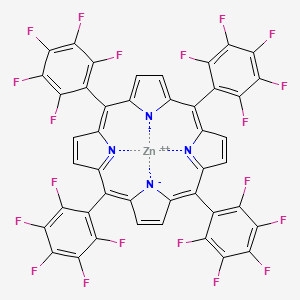
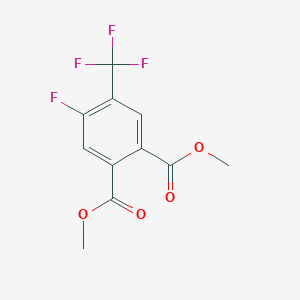
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
